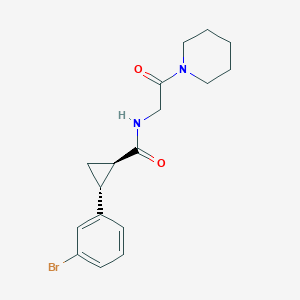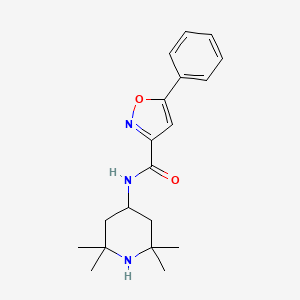![molecular formula C13H14N2O3S3 B7547617 S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate, also known as TSTU, is a chemical compound commonly used in scientific research. TSTU is a reagent that is used in peptide synthesis and is known for its high efficiency and selectivity.
Mecanismo De Acción
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate acts as a coupling reagent in peptide synthesis. This compound activates the carboxyl group of the amino acid, allowing it to react with the amino group of the next amino acid in the peptide chain. This compound is known for its high efficiency and selectivity in peptide synthesis.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. This compound is used solely as a reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate has several advantages in lab experiments. This compound is known for its high efficiency and selectivity in peptide synthesis. This compound is also stable and easy to handle. However, this compound has some limitations. This compound is expensive and may not be suitable for large-scale peptide synthesis. This compound is also sensitive to moisture and must be stored in a dry environment.
Direcciones Futuras
There are several future directions for S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate research. One potential direction is the development of new coupling reagents with improved efficiency and selectivity. Another potential direction is the synthesis of new peptides and peptide analogs using this compound. This compound may also be used in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Further research is needed to explore these potential applications of this compound.
Conclusion
In conclusion, this compound is a reagent commonly used in peptide synthesis due to its high efficiency and selectivity. This compound is synthesized by reacting 2-aminothiophenol with chlorosulfonyl isocyanate followed by reaction with N,N-dimethylcarbamothioate. This compound is known for its stability and ease of handling, but it is also expensive and sensitive to moisture. This compound has no known biochemical or physiological effects and is used solely as a reagent in scientific research. Future research may explore the development of new coupling reagents and the synthesis of new biomolecules using this compound.
Métodos De Síntesis
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is synthesized by reacting 2-aminothiophenol with chlorosulfonyl isocyanate followed by reaction with N,N-dimethylcarbamothioate. The resulting product is a white crystalline solid with a melting point of 154-156 °C.
Aplicaciones Científicas De Investigación
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is widely used in peptide synthesis due to its high efficiency and selectivity. This compound is used as a coupling reagent in solid-phase peptide synthesis and solution-phase peptide synthesis. This compound is also used in the synthesis of peptide nucleic acids, which are important in gene therapy and drug development.
Propiedades
IUPAC Name |
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c1-15(2)13(16)20-11-7-4-3-6-10(11)14-21(17,18)12-8-5-9-19-12/h3-9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFWVRCOVXWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)